molecular formula C12H9F3N2O2 B1367473 1-Methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylic acid

1-Methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylic acid

Cat. No.: B1367473
M. Wt: 270.21 g/mol
InChI Key: YHPLQJISWXTKQW-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

2-methyl-5-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3,(H,18,19)

InChI Key

YHPLQJISWXTKQW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-methyl-3-(3-trifluoromethylphenyl)-4-propylaminopyrazole-5-carboxylic acid, sodium salt
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1, 5.8 g. of ethyl 3-trifluoromethylbenzoylpyruvate and 0.92 g. of methyl hydrazine were heated in ethanol solution for about one hour at about 80° C. The reaction mixture was cooled and water added. The aqueous mixture was extracted with two 100 ml. portions of ether followed by one 100 ml. portion of chloroform. The combined extracts were dried with phase separation paper. The solvents were removed from the filtrate. NMR indicated that the residue comprised the isomeric pair ethyl 1-methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylate and ethyl 1-methyl-5-(3-trifluoromethylphenyl)pyrazole-3-carboxylate in about a 60-40 mixture. Following the procedure of Example 2, the isomers were separated by chromatography over silica gel using dichloromethane. The faster moving fraction, comprising the desired ethyl 1-methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylate, was collected and the solvent removed therefrom; weight=2.0 g. The desired ethyl ester was hydrolyzed without further purification according to the following procedure. A solution of 2.0 g. of ethyl 1-methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylate in 40 ml. of ethanol was refluxed with a solution of 0.3 g. of sodium hydroxide in 120 ml. of water for about 2 hours. The hydrolysis mixture was cooled and then acidified with 1N aqueous hydrochloric acid. The free acid, being insoluble in the acidic aqueous solution, precipitated and was collected by filtration. Recrystallization of the filer cake yielded 1-methyl-3-(3-trifluoromethylphenyl)pyrazole-5-carboxylic acid melting at 198°-9° C. after recrystallization from ethanol.
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